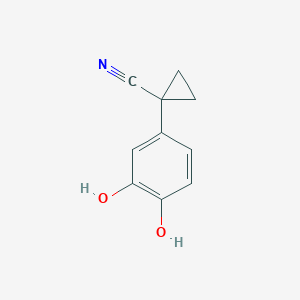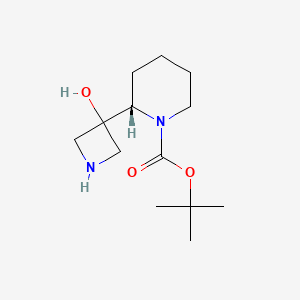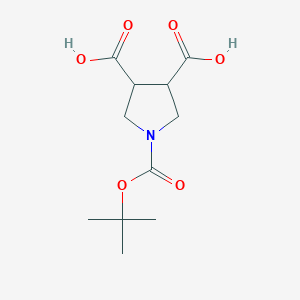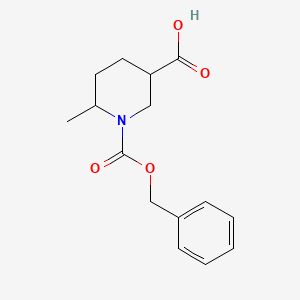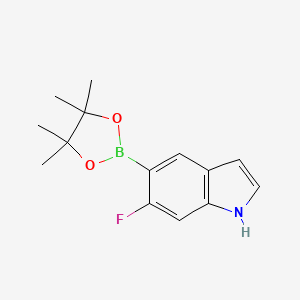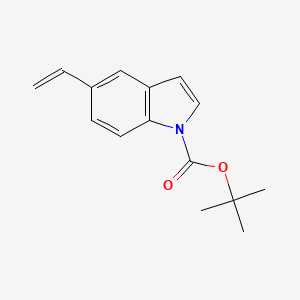
4-((Diethylamino)methyl)-3-fluorophenylboronic acid
Overview
Description
The compound “4-((Diethylamino)methyl)-3-fluorophenylboronic acid” likely contains a boronic acid group, a fluorophenyl group, and a diethylaminomethyl group. Boronic acids are known to form stable covalent complexes with sugars, which can be useful in various biological applications . The fluorophenyl group could potentially increase the compound’s lipophilicity, improving cell membrane penetration. The diethylaminomethyl group is a common moiety in many pharmaceuticals and could potentially have various effects depending on the rest of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the boronic acid group, the fluorophenyl group, and the diethylaminomethyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the boronic acid group, the fluorophenyl group, and the diethylaminomethyl group. These groups could potentially influence the compound’s overall shape, polarity, and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the boronic acid group, the fluorophenyl group, and the diethylaminomethyl group. The boronic acid group is known to undergo condensation reactions with diols, while the fluorophenyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the boronic acid group, the fluorophenyl group, and the diethylaminomethyl group. For example, the compound’s solubility, melting point, and boiling point could all be influenced by these groups .Scientific Research Applications
Organic Synthesis and Drug Development
Phenylboronic acids serve as crucial intermediates in organic synthesis, including the development of cross-coupling reactions that are foundational in creating complex organic molecules. These reactions are essential for synthesizing various pharmaceuticals, demonstrating the critical role boronic acids play in drug development. For example, a practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, showcases the importance of innovative synthetic methods involving boronic acids (Qiu et al., 2009).
Fluorescent Chemosensors
Boronic acids are instrumental in creating fluorescent chemosensors for detecting metal ions and other analytes. These chemosensors have applications in environmental monitoring, biological research, and medical diagnostics. A review highlights the significance of 4-methyl-2,6-diformylphenol-based compounds, akin to phenylboronic acids, in developing high selectivity and sensitivity chemosensors for various analytes (Roy, 2021).
Future Directions
properties
IUPAC Name |
[4-(diethylaminomethyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)7-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHRXPWOQATPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194029 | |
| Record name | Boronic acid, B-[4-[(diethylamino)methyl]-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Diethylamino)methyl)-3-fluorophenylboronic acid | |
CAS RN |
1333121-78-0 | |
| Record name | Boronic acid, B-[4-[(diethylamino)methyl]-3-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333121-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[4-[(diethylamino)methyl]-3-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1400758.png)
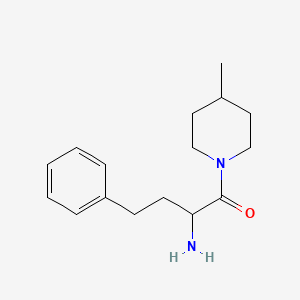
![7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1400760.png)
